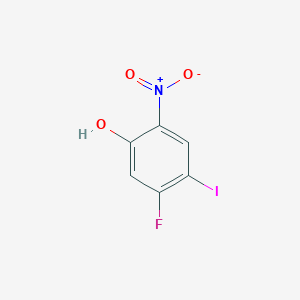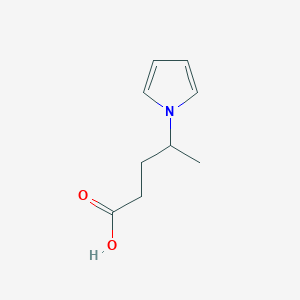
4-(1H-Pyrrol-1-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Pyrrol-1-yl)pentanoic acid is a heterocyclic organic compound that features a pyrrole ring attached to a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrol-1-yl)pentanoic acid typically involves the reaction of pyrrole with a suitable pentanoic acid derivative. One common method is the condensation reaction between pyrrole and 4-bromopentanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Pyrrol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 4-(1H-Pyrrol-1-yl)pentanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(1H-Pyrrol-1-yl)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1H-Pyrrol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a pentanoic acid chain.
2-(1H-Pyrrol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a pentanoic acid chain.
4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid: Contains a formyl and methoxymethyl group on the pyrrole ring.
Uniqueness
4-(1H-Pyrrol-1-yl)pentanoic acid is unique due to its specific combination of a pyrrole ring and a pentanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
4-pyrrol-1-ylpentanoic acid |
InChI |
InChI=1S/C9H13NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h2-3,6-8H,4-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
QGCZWDABZDXJIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)O)N1C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


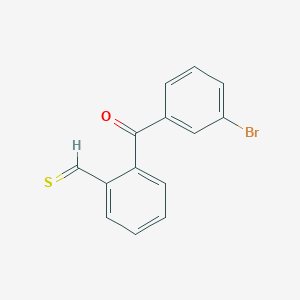
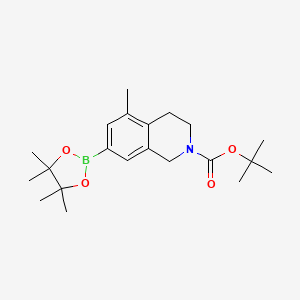
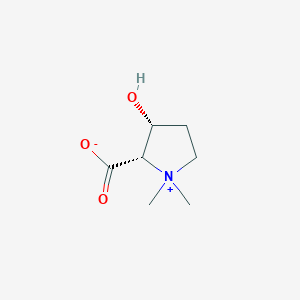
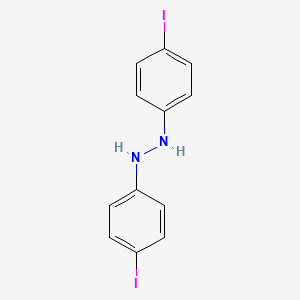
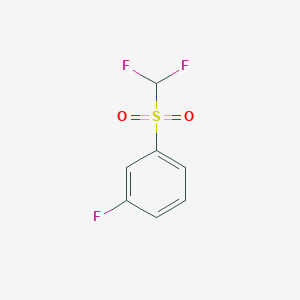
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
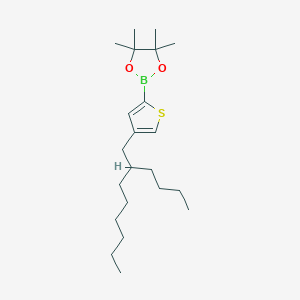
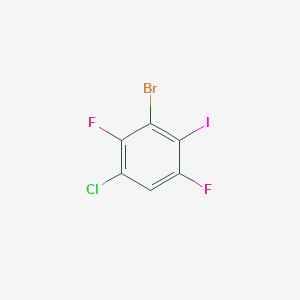
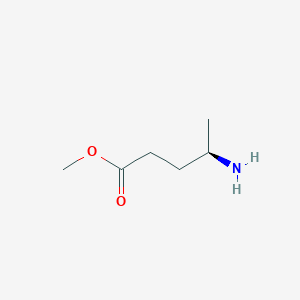

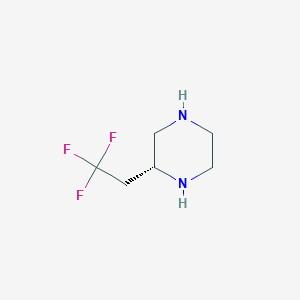
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
